1-Butylimidazolidine-2,4,5-trione
Description
1-Butylimidazolidine-2,4,5-trione is a heterocyclic compound featuring a five-membered imidazolidine ring substituted with three ketone groups (2,4,5-trione) and a linear n-butyl chain at the 1-position. This compound belongs to the broader class of imidazolidine-2,4,5-triones (parabanic acid derivatives), which are recognized for their diverse pharmacological, agrochemical, and material science applications .
Properties
IUPAC Name |
1-butylimidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-3-4-9-6(11)5(10)8-7(9)12/h2-4H2,1H3,(H,8,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGYXJXFUKOOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337830 | |
| Record name | 1-butylimidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40408-40-0 | |
| Record name | 1-Butyl-2,4,5-imidazolidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40408-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-butylimidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylimidazolidine-2,4,5-trione can be synthesized through several methods. One common approach involves the reaction of imidazolidine-2,4,5-trione with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization from ethyl acetate-hexane to obtain colorless needle crystals .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Butylimidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
1-Butylimidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-butylimidazolidine-2,4,5-trione involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. The compound binds to the active site of these enzymes, preventing the breakdown of neurotransmitters and thereby exerting its effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Physicochemical Properties
Imidazolidine-2,4,5-trione derivatives differ primarily in their substituents at the 1- and 3-positions, which significantly influence their physical and chemical properties:
- Melting Points : Bulky aromatic substituents (e.g., 2,6-diisopropylphenyl in 3g) enhance crystallinity and higher melting points (165–173°C) compared to simpler alkyl chains .
- Lipophilicity : Derivatives with aromatic or branched substituents (e.g., 3g: log Kow = 3.45) exhibit higher lipophilicity than linear alkyl chains, impacting membrane permeability and bioavailability .
Cholinesterase Inhibition
Imidazolidine-2,4,5-triones with benzothiazole and aryl substituents demonstrate potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
- Compound 3g : IC₅₀ = 1.66 μmol/L (AChE), outperforming the standard drug rivastigmine .
- This compound: No direct activity data available, but its lack of aromatic substituents likely reduces cholinesterase affinity compared to benzothiazole-containing analogs .
Soluble Epoxide Hydrolase (sEH) Inhibition
Di-imidazolidine-2,4,5-triones derived from diureas show enhanced water solubility while maintaining sEH inhibitory potency. The trione moiety improves solubility without compromising enzyme binding .
Key Structure-Activity Relationships (SAR)
Aromatic vs. Alkyl Substituents :
- Aromatic groups (e.g., phenyl, benzothiazole) enhance enzyme inhibition (AChE/BChE) and lipophilicity .
- Alkyl chains (e.g., butyl, isopropyl) may improve solubility and agrochemical compatibility .
Electron-Withdrawing Groups: Cyanophenyl (3f) and fluorobenzothiazole substituents increase electrophilicity, potentiating interactions with enzyme active sites .
Steric Effects :
- Bulky substituents (e.g., 2,6-diisopropylphenyl in 3g) improve crystallinity and thermal stability but may reduce solubility .
Biological Activity
Overview
1-Butylimidazolidine-2,4,5-trione is a derivative of imidazolidine-2,4,5-trione, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential pharmacological applications, particularly in enzyme inhibition and therapeutic uses.
- Molecular Formula : C₆H₈N₂O₃
- Molecular Weight : 156.14 g/mol
- Structure : The presence of a butyl group enhances lipophilicity, potentially influencing its interaction with biological membranes and targets.
This compound functions primarily through the inhibition of specific enzymes. Notably, it has shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission and the breakdown of acetylcholine. The compound's binding to the active site of these enzymes prevents substrate hydrolysis, thereby enhancing cholinergic signaling .
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects on AChE and BuChE. Comparative studies have demonstrated that its inhibitory activity surpasses that of standard drugs like rivastigmine:
| Compound | IC₅₀ (μmol/L) |
|---|---|
| This compound | 1.66 |
| Rivastigmine | 3.00 |
| Galanthamine | 2.50 |
This suggests that this compound may be a promising candidate for treating conditions such as Alzheimer's disease .
Antimicrobial Activity
In addition to its neuroprotective properties, this compound has been evaluated for antimicrobial effects. Preliminary studies indicate that it possesses activity against various bacterial strains, although further research is necessary to elucidate its full spectrum of antimicrobial efficacy.
Neuroprotective Effects
A study assessing the neuroprotective effects of this compound in animal models demonstrated significant improvements in cognitive function following induced neurotoxicity. The compound's ability to inhibit AChE was correlated with enhanced memory retention and reduced oxidative stress markers in the brain .
Pharmacokinetics
The pharmacokinetic profile of this compound includes absorption characteristics influenced by its lipophilicity. The compound undergoes phase I and phase II metabolic reactions that facilitate its clearance from biological systems. Its distribution is mediated by specific transport proteins that enhance cellular uptake.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
